molecular formula C19H13ClFN3O2S2 B2927744 3-chloro-4-fluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 2319923-47-0

3-chloro-4-fluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2927744
CAS No.: 2319923-47-0
M. Wt: 433.9
InChI Key: KCTFUXLLEGJAKA-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiazole and pyridine rings, followed by the introduction of the sulfonamide group. Common synthetic routes may include:

    Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Pyridine Ring: This step may involve the use of condensation reactions with suitable aldehydes or ketones.

    Introduction of Sulfonamide Group: This is typically done by reacting the intermediate compound with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-chloro-4-fluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Biology: It may be used in biological studies to investigate its effects on various biological pathways and targets.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiazole and pyridine rings may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-fluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
  • 3-chloro-4-fluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2S2/c1-11-9-12(18-23-17-3-2-8-22-19(17)27-18)4-7-16(11)24-28(25,26)13-5-6-15(21)14(20)10-13/h2-10,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTFUXLLEGJAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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